N-(2-ethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Description
N-(2-ethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.32. The purity is usually 95%.
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Biological Activity
N-(2-ethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, with the CAS number 1203270-42-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C15H17N3O2 and it has a molecular weight of 271.31 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit notable anticancer properties. For instance, derivatives with similar pyrimidine structures have shown effectiveness against various cancer cell lines, including HepG-2 (human liver cancer), with IC50 values indicating significant cytotoxicity .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µg/mL) |
---|---|---|
Genkwanin | HepG-2 | 22.5 ± 0.3 |
Compound A | HCT-116 | 15.4 ± 0.5 |
Compound B | A549 (Lung) | 39 - 48 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have reported its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimal inhibitory concentration (MIC) values indicating strong antibacterial activity.
Table 2: Antimicrobial Activity
Microorganism | MIC (mg/L) |
---|---|
Staphylococcus aureus | 1.25 |
Escherichia coli | 2.0 |
Salmonella gallinarum | 0.05 |
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Research suggests that compounds in this class may inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway . Additionally, their antimicrobial effects are likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Antitumor Efficacy : A study conducted by Li et al. demonstrated that a derivative of this compound induced apoptosis in cancer cells through upregulation of p21 expression, leading to cell cycle arrest at the G2/M phase .
- Antibacterial Testing : In a comparative study, several derivatives were tested against common pathogens, revealing that those with similar structural motifs exhibited potent antibacterial effects, particularly against resistant strains .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-12-6-4-5-7-13(12)17-14(19)9-18-10-16-11(2)8-15(18)20/h4-8,10H,3,9H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUWNPQQSXRBOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.